2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). The BTK pathway is involved in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Wirkmechanismus
2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide binds to the active site of BTK, preventing its phosphorylation and activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide has been shown to have selective activity against BTK, with minimal effects on other kinases. In preclinical studies, 2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide has been shown to induce apoptosis and inhibit proliferation of malignant B cells. Additionally, 2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide is its selectivity for BTK, which reduces the potential for off-target effects. However, 2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide has demonstrated limited efficacy in certain B-cell malignancies, such as CLL with high-risk genetic features. Additionally, the development of resistance to BTK inhibitors, including 2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide, is a potential limitation.
Zukünftige Richtungen
For research on 2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide include the exploration of its efficacy in combination with other anti-cancer agents, as well as the identification of biomarkers that can predict response to therapy. Additionally, the development of next-generation BTK inhibitors with improved efficacy and reduced toxicity is an area of active investigation.
Synthesemethoden
The synthesis of 2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide involves a series of chemical reactions, including the coupling of 2-chlorobenzoyl chloride with piperidine, followed by the addition of dimethylamine and sulfonyl chloride. The resulting product is then purified to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and increased apoptosis of malignant B cells.
Eigenschaften
IUPAC Name |
2-chloro-N-[[1-(dimethylsulfamoyl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-18(2)23(21,22)19-9-5-6-12(11-19)10-17-15(20)13-7-3-4-8-14(13)16/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBOHANCGRKZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)CNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.